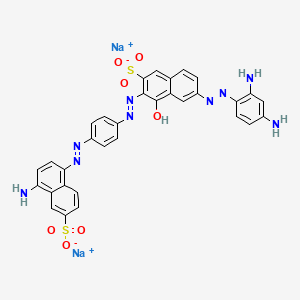
5-碘代胸腺嘧啶核苷
描述
5-Iodotubercidin (also known as NSC 113939 or 5-ITu) is a potent adenosine kinase inhibitor with an IC50 of 26 nM . It inhibits various kinases including nucleoside transporter, CK1, insulin receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, and PKC . It is a nucleoside derivative containing a ribose derivative which is n-glycosylated to a pyrrolopyrimidine .
Synthesis Analysis
The synthesis of 5-Iodotubercidin involves radioiodination of tubercidin with 131 I using the chloramine-T method .Molecular Structure Analysis
The molecular formula of 5-Iodotubercidin is C11H13IN4O4 . It belongs to the class of organic compounds known as pyrrolopyrimidine nucleosides and nucleotides . These are nucleoside derivatives containing a ribose derivative which is n-glycosylated to a pyrrolopyrimidine .Chemical Reactions Analysis
5-Iodotubercidin is known to initiate glycogen synthesis in isolated hepatocytes by causing inactivation of phosphorylase and activation of glycogen synthase . It also inhibits CK1, insulin receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, PKC, and Haspin .Physical And Chemical Properties Analysis
The molecular weight of 5-Iodotubercidin is 392.15 . Its molecular formula is C11H13IN4O4 .科学研究应用
抑制有丝分裂激酶Haspin
5-碘代胸腺嘧啶核苷 (5-iTU) 是一种用于研究Haspin活性的有用且经典的化学探针 . Haspin,一种人类有丝分裂激酶,被认为是包括癌症在内的多种疾病的有希望的靶点 . 5-iTU 和 Haspin 之间的结合亲和力很高,这依赖于 5-iTU 和闸门keeper Phe605 之间强烈的卤素芳香族π相互作用 . 这种相互作用对于 5-iTU 的抑制机制至关重要 .
腺苷激酶的检测
5-碘代胸腺嘧啶核苷是一种原型腺苷激酶 (AK) 抑制剂,在啮齿动物癫痫模型中具有有效的抗癫痫活性 . 它已被用于体外研究中 AK 的检测和定量 . 抑制 AK 会降低再摄取并导致细胞外 Ado 浓度升高 .
抑制视网膜母细胞瘤细胞
5-碘代胸腺嘧啶核苷已被用于抑制视网膜母细胞瘤细胞 . 视网膜母细胞瘤是一种罕见的儿童眼癌,通常在儿童早期发展,通常在 5 岁之前 .
抑制星形胶质细胞培养
星形胶质细胞是脑和脊髓中的一种细胞类型。 它们是血脑屏障的关键组成部分,有助于大脑的代谢功能 . 5-碘代胸腺嘧啶核苷已被用于抑制星形胶质细胞培养 .
抑制人脐静脉内皮细胞 (HUVECs) 中的腺苷激酶
5-碘代胸腺嘧啶核苷已被用于抑制人脐静脉内皮细胞 (HUVECs) 中的腺苷激酶 . HUVECs 通常被用作研究内皮细胞功能和病理的模型系统 .
诱导 DNA 损伤
5-碘代胸腺嘧啶核苷可能导致 DNA 损伤,这已通过诱导 DNA 断裂和 γH2AX 和 TopBP1 阳性核灶、激活 Atm 和 Chk2 以及 S15 磷酸化和 p53 上调得到证实 . 因此,5-碘代胸腺嘧啶核苷以 p53 依赖性方式诱导 G2 细胞周期停滞 .
作用机制
Mode of Action
5-Iodotubercidin interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it inhibits the functionality of adenosine kinase, a key enzyme in the purine metabolism pathway . This interaction leads to changes in the cellular processes regulated by these proteins .
Biochemical Pathways
The inhibition of these proteins by 5-Iodotubercidin affects several biochemical pathways. For instance, the inhibition of adenosine kinase leads to modulation of cellular adenosine levels . This can have downstream effects on various cellular processes, including energy metabolism and signal transduction .
Pharmacokinetics
These properties would significantly impact the bioavailability of 5-iodotubercidin and thus its efficacy as a therapeutic agent .
Result of Action
The molecular and cellular effects of 5-Iodotubercidin’s action are diverse, given its multiple targets. For example, it has been found to initiate glycogen synthesis in isolated hepatocytes by causing inactivation of phosphorylase and activation of glycogen synthase . Furthermore, it has been shown to sensitize cells to TNF-induced cell death .
安全和危害
生化分析
Biochemical Properties
5-Iodotubercidin plays a significant role in biochemical reactions by inhibiting adenosine kinase, an enzyme responsible for phosphorylating adenosine to adenosine monophosphate. This inhibition leads to an increase in extracellular adenosine levels, which can affect various signaling pathways. Additionally, 5-Iodotubercidin interacts with several other enzymes and proteins, including casein kinase I, protein kinase A, and mitogen-activated protein kinase 3. These interactions often result in the modulation of enzyme activity and subsequent changes in cellular functions .
Cellular Effects
5-Iodotubercidin has been shown to influence various cellular processes. It sensitizes cells to receptor-interacting protein kinase 1-dependent necroptosis by interfering with nuclear factor kappa-light-chain-enhancer of activated B cells signaling. This compound also represses insulinoma-associated 1 expression, decreases cyclic adenosine monophosphate levels, and suppresses human neuroblastoma cell growth. These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Iodotubercidin exerts its effects primarily through enzyme inhibition. By binding to adenosine kinase, it prevents the phosphorylation of adenosine, leading to increased extracellular adenosine levels. This binding interaction is characterized by strong halogen-aromatic π interactions with specific amino acid residues in the enzyme. Additionally, 5-Iodotubercidin inhibits other kinases, such as casein kinase I and protein kinase A, through similar binding interactions, resulting in altered enzyme activity and downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodotubercidin can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to 5-Iodotubercidin can lead to sustained inhibition of adenosine kinase and other kinases, resulting in persistent changes in cellular signaling and metabolism. Additionally, the compound’s stability and degradation can influence its efficacy and potency in experimental settings .
Dosage Effects in Animal Models
The effects of 5-Iodotubercidin vary with different dosages in animal models. At lower doses, the compound effectively inhibits adenosine kinase and modulates cellular signaling without causing significant toxicity. At higher doses, 5-Iodotubercidin can induce toxic effects, such as DNA damage and apoptosis, particularly in rapidly dividing cells like tumor cells. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies .
Metabolic Pathways
5-Iodotubercidin is involved in several metabolic pathways, primarily through its inhibition of adenosine kinase. This inhibition leads to increased levels of extracellular adenosine, which can affect various metabolic processes, including glycogen synthesis and lipid metabolism. The compound also interacts with other enzymes, such as casein kinase I and protein kinase A, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-Iodotubercidin is transported and distributed through facilitated diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which influence its localization and accumulation in different cellular compartments. These interactions can affect the compound’s efficacy and potency in modulating cellular processes .
Subcellular Localization
5-Iodotubercidin’s subcellular localization is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on enzyme activity and cellular function. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular processes .
属性
IUPAC Name |
2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSIXKUPQCKWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24386-93-4 | |
| Record name | 5-Iodotubercidin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Iodotubercidin (5-ITu) primarily acts as an adenosine kinase (ADK) inhibitor. [, , , , , ] By blocking ADK, 5-ITu prevents the phosphorylation of adenosine, leading to an increase in intracellular adenosine levels. [, , , ] This increase in adenosine can then activate adenosine receptors, which are involved in a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function. [, , ] Additionally, 5-ITu has been shown to inhibit other kinases, such as Haspin, and interfere with NFκB signaling, leading to a variety of downstream effects depending on the cell type and context. [, , , ]
A: While the provided abstracts do not delve into detailed spectroscopic data, the molecular formula of 5-Iodotubercidin is C14H15IN4O4, and its molecular weight is 418.2 g/mol. [] Structural details can be further explored in the referenced articles for a comprehensive understanding.
ANone: The provided abstracts primarily focus on the biological activity and mechanism of action of 5-ITu. Information regarding its material compatibility, stability, performance, and specific applications under various conditions is not extensively discussed within these research papers.
A: 5-Iodotubercidin itself is not generally recognized for its catalytic properties. Its primary mode of action is through inhibition of specific kinases like ADK and Haspin, thereby interfering with cellular processes. [, , , ] Further research may explore its potential in catalytic applications, but the provided information focuses on its role as an inhibitor.
A: Yes, computational studies have been employed to investigate the interactions of 5-ITu and its derivatives. Molecular docking studies were used to understand its binding mode with human adenosine kinase (hAdK), and molecular dynamics (MD) simulations provided insights into its binding stability and interaction energy. [, ] QSAR model development and detailed binding energy calculations, particularly concerning halogen-aromatic π interactions, have also been explored. []
A: SAR studies have explored modifications of the 5-ITu structure, particularly at the 5' position and with substitutions on the 7-deazaadenine ring. [, , ] Adding a 5'-amino group significantly increased potency against ADK. [] Substituting the iodine with other halogens (F, Cl, Br) showed a trend of increasing activity with halogen size (F < Cl < Br < I), highlighting the importance of halogen-aromatic π interactions for binding and residence time. []
A: While some studies mention the development of resistance to related compounds, such as the adenosine kinase-deficient L1210/T cell line showing resistance to triciribine phosphate, the information specifically relating to 5-ITu resistance mechanisms and cross-resistance is limited within the provided abstracts. [] Further research is required to understand the development of resistance and its implications for 5-ITu efficacy.
ANone: Information regarding the detailed toxicological and safety profile of 5-Iodotubercidin, including specific data on toxicity, adverse effects, and potential long-term consequences, is limited within the provided abstracts. Further research focusing on safety and toxicity assessments is crucial for a comprehensive understanding of its potential risks and benefits.
A: While the provided abstracts lack a historical overview, they highlight 5-ITu's importance as a research tool. Identified as a potent ADK inhibitor, 5-ITu has been crucial in understanding adenosine signaling pathways and their roles in various physiological and pathological conditions, including cancer, epilepsy, and inflammation. [, , , , , ] Its use in research has contributed significantly to the development of novel therapeutic strategies targeting these conditions.
A: The provided research demonstrates clear interdisciplinary applications of 5-ITu, involving biochemistry, pharmacology, and cell biology to study its mechanisms of action and potential therapeutic uses. [, , , ] Its use spans various fields, including oncology, neurology, and immunology, highlighting the collaborative nature of research using 5-ITu as a valuable tool. [, , , , ] Further exploration of its properties may reveal additional cross-disciplinary applications and foster further collaboration across scientific fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


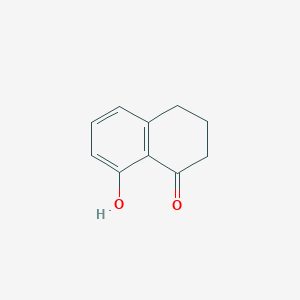
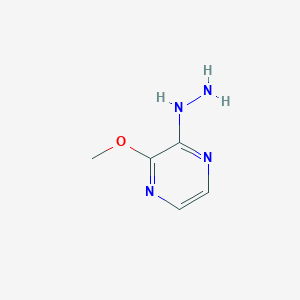
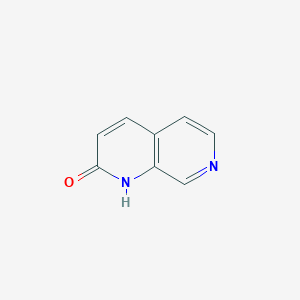
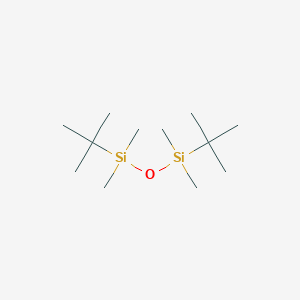
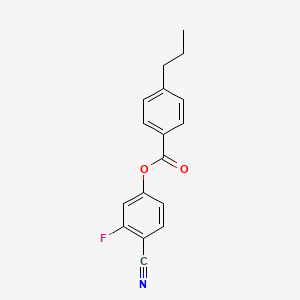
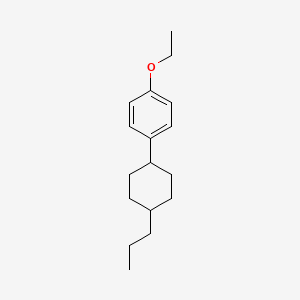

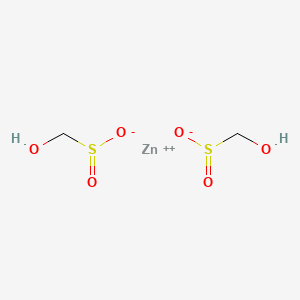
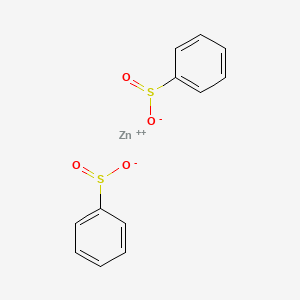
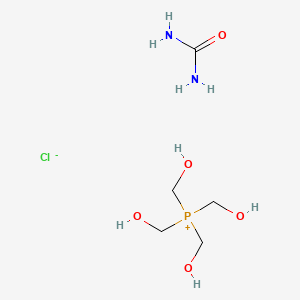
![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1582069.png)
